molecular formula C9H7FN2O B1343863 1-(4-fluorophenyl)-1H-pyrazol-3-ol CAS No. 939044-47-0

1-(4-fluorophenyl)-1H-pyrazol-3-ol

Cat. No.: B1343863
CAS No.: 939044-47-0
M. Wt: 178.16 g/mol
InChI Key: NIVGVTMSAQXJML-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-1H-pyrazol-3-ol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable oxidizing agent. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-fluorophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction results in the formation of an alcohol.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: Pyrazole derivatives, including 1-(4-fluorophenyl)-1H-pyrazol-3-ol, have shown promise as enzyme inhibitors and receptor modulators, making them valuable tools for studying biological processes.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

1-(4-fluorophenyl)-1H-pyrazol-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorophenyl group and a hydroxyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVGVTMSAQXJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622231
Record name 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939044-47-0
Record name 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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